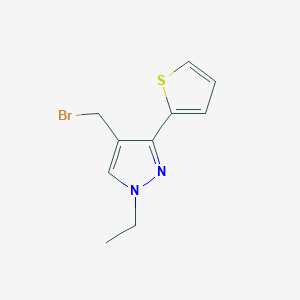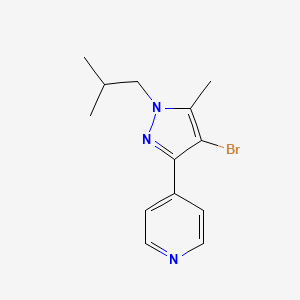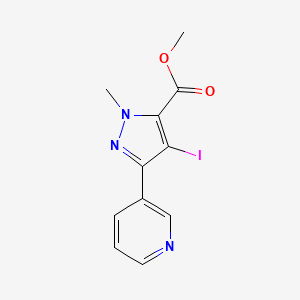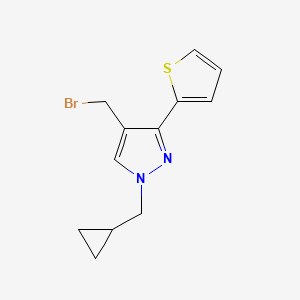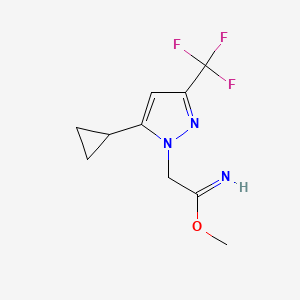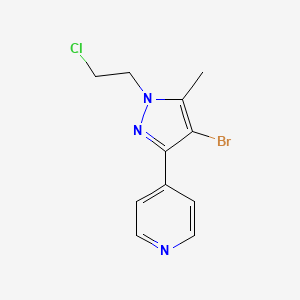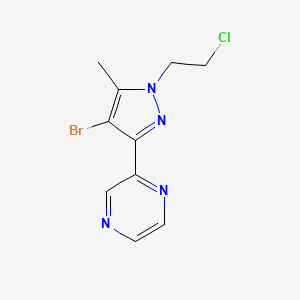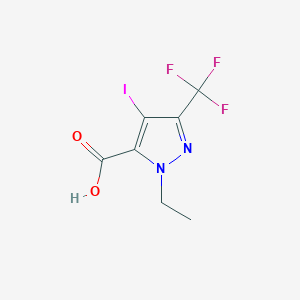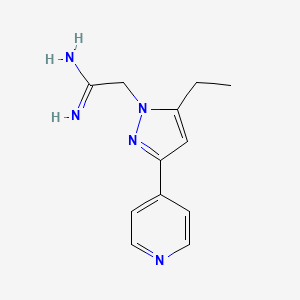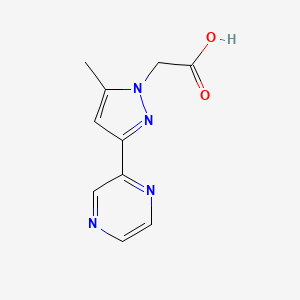
tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
説明
Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25N5O2 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role as an Intermediate in Synthesis
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. For instance, it has been utilized in the production of crizotinib, an anticancer drug, showcasing its importance in medicinal chemistry. The synthesis process involves several steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and results in compounds confirmed by MS and 1H NMR spectrum analyses (D. Kong et al., 2016).
Another study demonstrated the compound's utility in preparing novel scaffolds for substituted piperidines. The process includes regioselective ring-opening and 1,3-dipolar cycloaddition reactions, highlighting its versatility in creating diverse chemical structures (Rianne A. G. Harmsen et al., 2011).
Synthesis of Complex Piperidine Derivatives
Research has shown the compound's involvement in synthesizing complex piperidine derivatives, such as those used in the development of nociceptin antagonists. This highlights its role in creating compounds with potential therapeutic applications (H. Jona et al., 2009).
Additionally, its application extends to the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, further emphasizing its significance in pharmaceutical research (Min Wang et al., 2015).
Contribution to Fungicidal Research
Beyond pharmaceuticals, the compound has found applications in agriculture through the synthesis of fungicidal agents. For example, a series of novel compounds synthesized using similar chemical frameworks demonstrated moderate to excellent fungicidal activity, showcasing its potential in developing new agrochemicals (H. Mao et al., 2013).
作用機序
Target of Action
Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a compound that is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
This compound acts as a linker in PROTACs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase . The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, which can be influenced by the structure of this compound, may impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the proteins targeted for degradation by the PROTACs. The specific pathways would depend on the function of the target proteins. The degradation of these proteins can disrupt their normal function in the pathway, leading to downstream effects .
Result of Action
The result of the action of this compound is the degradation of the target proteins, which can lead to the disruption of their normal function. This can have various molecular and cellular effects, depending on the role of the target proteins .
生化学分析
Biochemical Properties
Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation strategies. This compound acts as a semi-flexible linker in the construction of bifunctional protein degraders, such as PROTACs (proteolysis-targeting chimeras). The rigidity introduced by this linker can impact the three-dimensional orientation of the degrader, thereby influencing ternary complex formation and optimizing drug-like properties . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating targeted protein degradation.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the selective elimination of specific proteins, thereby affecting cellular homeostasis and function . Additionally, it may impact cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins, forming a ternary complex with E3 ubiquitin ligases, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, thereby modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in protein levels and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively induce targeted protein degradation. At higher doses, it may cause toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes . Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy in animal studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and effects on metabolite levels are essential aspects of its biochemical activity . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can impact its efficacy and potential off-target effects, making it a critical factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with target proteins and other biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-6-4-5-11(8-18)9-19-10-12(7-15)16-17-19/h10-11H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWRDBQBRRWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


